Ponesimod

Catalog No.
S540013
CAS No.
854107-55-4
M.F
C23H25ClN2O4S
M. Wt
461.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ponesimod

CAS Number

854107-55-4

Product Name

Ponesimod

IUPAC Name

(5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one

Molecular Formula

C23H25ClN2O4S

Molecular Weight

461.0 g/mol

InChI

InChI=1S/C23H25ClN2O4S/c1-3-10-25-23-26(19-7-5-4-6-15(19)2)22(29)21(31-23)12-16-8-9-20(18(24)11-16)30-14-17(28)13-27/h4-9,11-12,17,27-28H,3,10,13-14H2,1-2H3/b21-12-,25-23?/t17-/m1/s1

InChI Key

LPAUOXUZGSBGDU-ULCCENQXSA-N

SMILES

CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C

solubility

Soluble in DMSO, not in water

Synonyms

5-(3-chloro-4-(2,3-dihydroxy-propoxy)benzylidene)-2-propylimino-3-o-tolyl-thiazolidin-4-one, ACT 128800, ACT-128800, ACT128800, ponesimod

Canonical SMILES

CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C

Isomeric SMILES

CCCN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)OC[C@@H](CO)O)Cl)/S1)C3=CC=CC=C3C

The exact mass of the compound Ponesimod is 460.12236 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Modulating the Immune System through S1P Receptors

S1P receptors are a family of five G protein-coupled receptors (S1PR1-5) found on various immune cells. These receptors play a crucial role in regulating lymphocyte trafficking between the lymphoid organs and the bloodstream [1]. Ponesimod acts as a selective modulator of S1PR1, S1PR4, and to a lesser extent, S1PR5 [2]. By affecting these receptors, ponesimod can potentially influence the migration and activation of immune cells, particularly lymphocytes, which are involved in the pathogenesis of autoimmune diseases.

[1] Spingosine 1-Phosphate Receptor Modulation in Therapy of Autoimmune Diseases and Transplantation. )[2] Ponesimod: A Review of Its Mechanism of Action and Potential in Multiple Sclerosis. )

Potential Applications in Autoimmune Diseases

The immunomodulatory properties of ponesimod are being explored for their potential benefits in various autoimmune diseases. Here are some key areas of research:

  • Multiple Sclerosis (MS): Ponesimod is being investigated as a treatment for relapsing-remitting MS. Studies suggest it may reduce relapse rates and slow disease progression by affecting immune cell migration into the central nervous system [3, 4].
  • Ulcerative Colitis (UC): Early research suggests ponesimod might be effective in treating UC by regulating immune responses in the gut [5].
  • Lupus: Limited studies indicate ponesimod's potential to improve symptoms and disease activity in patients with Lupus [6].

Ponesimod is a medication primarily used for the treatment of relapsing forms of multiple sclerosis, including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease. It functions as a selective sphingosine-1-phosphate receptor 1 modulator, which means it specifically targets and modulates the activity of the S1P1 receptor on lymphocytes, preventing their migration from lymphoid tissues into the bloodstream. This action effectively reduces the number of circulating lymphocytes, thereby mitigating the autoimmune response associated with multiple sclerosis .

The chemical formula for ponesimod is C₁₉H₂₅ClN₂O₄S, with a molar mass of approximately 460.97 g/mol. The compound is marketed under the brand name Ponvory and was approved for medical use in the United States in March 2021 and in the European Union in June 2021 .

  • Ponesimod acts by selectively binding to S1PR1, a protein found on the surface of immune cells [].
  • This binding process is thought to trap lymphocytes within lymph nodes, reducing their migration to the central nervous system and thereby mitigating inflammation in MS patients [].
  • Clinical trials have shown that ponesimod can cause side effects such as upper respiratory tract infections, elevated liver enzymes, and high blood pressure.
  • Due to its effect on the immune system, ponesimod can increase the risk of infections.
  • It is also not recommended for pregnant women as it may cause harm to the developing fetus.

Ponesimod undergoes various metabolic transformations in the body, primarily through hepatic metabolism. Key metabolic pathways include:

  • Sulfation: Conversion to M5 metabolite.
  • Oxidation: Formation of M12 and M27 metabolites through cytochrome P450 enzymes (CYP2J2, CYP3A4, CYP3A5).
  • Dealkylation: Producing M32 and M48 metabolites.
  • Hydrolysis: Leading to M13 metabolite.

Approximately 57.3% to 79.6% of an administered dose is excreted in feces, with around 16% as unchanged ponesimod, while 10.3% to 18.4% is eliminated via urine .

Ponesimod's biological activity centers on its role as a modulator of the sphingosine-1-phosphate receptor 1. By binding to this receptor, ponesimod induces internalization of S1P1 on lymphocytes, effectively blinding them to sphingosine-1-phosphate concentration gradients that normally facilitate their exit from lymph nodes into circulation. This mechanism results in a significant reduction in peripheral lymphocyte counts, contributing to its therapeutic effects in multiple sclerosis management .

Clinical studies have demonstrated that ponesimod significantly reduces annual relapse rates and the number of new inflammatory lesions in patients with relapsing multiple sclerosis compared to traditional therapies such as teriflunomide .

The synthesis of ponesimod involves several steps that typically include:

  • Formation of Thiazolidinone Core: The initial step often involves constructing a thiazolidinone ring system which serves as a scaffold for further modifications.
  • Chlorination: Introducing a chlorine atom at specific positions to enhance receptor binding affinity.
  • Alkylation: Adding alkyl groups to improve pharmacokinetic properties.
  • Final Modifications: Completing the structure through various functional group transformations to achieve the desired pharmacological profile.

Specific synthetic routes may vary based on research or commercial production methodologies .

Interaction studies indicate that ponesimod can interact with other medications, particularly those metabolized by CYP enzymes. For instance:

  • CYP3A4 Inhibitors/Inducers: Co-administration with strong CYP3A4 inhibitors or inducers may alter ponesimod levels and efficacy.
  • Beta-blockers: Caution is advised when used alongside beta-blockers due to potential additive effects on heart rate reduction.
  • Vaccines: Live attenuated vaccines should be avoided during treatment due to immunosuppressive effects .

Ponesimod shares similarities with other sphingosine-1-phosphate receptor modulators used in multiple sclerosis treatment. Here are some comparable compounds:

Compound NameMechanism of ActionApproval YearUnique Features
FingolimodSphingosine-1-phosphate receptor modulator2010Requires first-dose cardiac monitoring
OzanimodSelective Sphingosine-1-phosphate receptor modulator2020Less impact on heart rate; rapid reversibility
SiponimodSphingosine-1-phosphate receptor modulator2020Approved for secondary progressive multiple sclerosis
CladribinePurine analogue leading to lymphocyte depletion2017Induces long-term lymphocyte depletion

Uniqueness of Ponesimod

Ponesimod stands out due to its rapid reversibility and lack of requirement for first-dose cardiac monitoring, making it potentially easier to manage in clinical settings compared to some older sphingosine-1-phosphate receptor modulators . Additionally, its specific selectivity for S1P1 over other subtypes may contribute to its unique safety and efficacy profile.

Ponesimod exhibits extensive polymorphism with multiple distinct crystalline forms that have been characterized through comprehensive structural and analytical studies. The polymorphic landscape of ponesimod encompasses both anhydrous and hydrated crystalline structures, each displaying unique physicochemical properties and stability profiles [1] [2] [3].

The phenomenon of polymorphism in ponesimod arises from the ability of the molecule to adopt different crystal packing arrangements while maintaining identical chemical composition. This structural diversity significantly impacts the drug's solid-state properties, including dissolution behavior, thermodynamic stability, and processing characteristics [4] [5] [6].

Form A: Hydrated Crystalline Structure

Form A represents the hydrated crystalline polymorph of ponesimod, characterized by the incorporation of water molecules within the crystal lattice structure. This form was initially utilized in early clinical trials and served as a reference standard for bioavailability assessments [5]. The hydrated nature of Form A significantly influences its dissolution characteristics and stability profile compared to anhydrous polymorphs.

Biocomparison studies have demonstrated that Form A exhibits distinct pharmacokinetic properties when compared to other polymorphic forms. The hydrated crystalline structure of Form A results in specific dissolution patterns that directly impact drug absorption and bioavailability [5]. The thermodynamic stability of Form A has been established as being inferior to Form C, making it less suitable for long-term pharmaceutical development despite its acceptable bioavailability profile [4] [7].

The crystalline water content in Form A contributes to its unique solid-state properties, including thermal behavior and hygroscopic characteristics. This hydrated form demonstrates specific interactions with environmental moisture that must be considered during formulation and storage [1] [3].

Form C: Anhydrous Polymorphic Structure

Form C represents the anhydrous polymorphic form of ponesimod and has been identified as the thermodynamically most stable form at room temperature among the known polymorphs [4] [5] [7]. This polymorph exhibits superior thermodynamic stability compared to Form A and has been selected for advanced pharmaceutical development due to its enhanced stability characteristics.

The anhydrous nature of Form C eliminates potential complications associated with crystalline water, providing improved chemical and physical stability under various environmental conditions. Comprehensive stability studies have confirmed that Form C maintains its crystalline integrity and chemical composition under accelerated storage conditions [3] [8].

Despite its superior stability profile, Form C exhibits limited solubility characteristics that present challenges for pharmaceutical formulation. The reduced solubility of Form C compared to other polymorphs necessitates careful consideration of formulation strategies to ensure adequate bioavailability [4] [7]. However, this limitation is offset by the polymorph's excellent stability profile, making it suitable for commercial pharmaceutical development.

Forms I, II, and III: Crystallographic Characteristics

The crystallographic characteristics of ponesimod Forms I, II, and III have been extensively characterized through X-ray powder diffraction analysis and thermal studies. Form I demonstrates characteristic diffraction peaks at 18.1±0.2°, 14.6±0.2°, and 11.3±0.2° 2θ, with additional peaks at 10.8±0.2°, 16.3±0.2°, and 22.7±0.2° 2θ [4] [7]. This form exhibits enhanced stability and solubility compared to previously known polymorphs, making it an attractive candidate for pharmaceutical development.

Form II presents distinct crystallographic features with characteristic peaks at 3.8±0.2°, 10.8±0.2°, and 6.1±0.2° 2θ, along with additional peaks at 5.4±0.2°, 10.2±0.2°, and 7.0±0.2° 2θ [4] [7]. Differential scanning calorimetry analysis reveals that Form II exhibits an endothermic melting peak at approximately 88°C, with thermogravimetric analysis showing 1.4% weight loss at 80°C [4]. Environmental stability studies demonstrate that Form II maintains its crystalline structure under various storage conditions, including 25°C/60% relative humidity for 6 months, 40°C/75% relative humidity for 6 months, and 80°C for 3 months [4].

Form III exhibits poor crystallinity characteristics and demonstrates instability at room temperature, with a tendency to convert to Form II under ambient conditions [4] [7] [9]. The crystallographic profile of Form III includes characteristic peaks at 12.2±0.2°, 6.2±0.2°, and 5.6±0.2° 2θ, with additional peaks at 10.8±0.2°, 13.4±0.2°, and 11.2±0.2° 2θ [4]. Despite its instability, Form III demonstrates superior solubility characteristics compared to Form A and Form C, with significantly higher dissolution rates in simulated intestinal fluids [4].

X-Ray Powder Diffraction Analysis

X-ray powder diffraction analysis serves as the primary analytical technique for characterizing and distinguishing between different polymorphic forms of ponesimod. The technique provides definitive fingerprint patterns that enable unambiguous identification of specific crystalline forms and assessment of polymorphic purity [1] [4] [6].

Characteristic Diffraction Patterns

The characteristic diffraction patterns of ponesimod polymorphs exhibit distinct peak positions and intensities that serve as diagnostic indicators for each crystalline form. Form T1 displays a characteristic diffraction pattern with prominent peaks at 9.1±0.2°, 11.7±0.2°, 17.1±0.2°, 18.3±0.2°, and 23.9±0.2° 2θ, with additional peaks at 2.8±0.2°, 4.2±0.2°, 6.2±0.2°, 10.5±0.2°, and 13.6±0.2° 2θ [6] [10]. This anhydrous crystalline form demonstrates enhanced solubility characteristics compared to other known polymorphs.

Form T2 exhibits characteristic diffraction peaks at 6.8±0.2°, 10.9±0.2°, 11.4±0.2°, 18.2±0.2°, and 23.3±0.2° 2θ, with additional peaks at 3.9±0.2°, 4.4±0.2°, 14.6±0.2°, 16.4±0.2°, and 21.1±0.2° 2θ [6] [10]. This form represents a tert-butanol solvate containing approximately 7.4% tert-butanol as determined by thermogravimetric analysis.

Form T3 presents a distinct diffraction pattern with characteristic peaks at 3.0±0.2°, 6.0±0.2°, 8.1±0.2°, 9.2±0.2°, and 13.3±0.2° 2θ, while notably missing peaks at 4.2±0.2°, 6.8±0.2°, 7.1±0.2°, 11.7±0.2°, 22.8±0.2°, and 23.9±0.2° 2θ [6]. Form T4 displays broad diffraction peaks at 6.3±0.3°, 13.3±0.3°, 18.1±0.3°, and 22.1±0.3° 2θ, with characteristic broad peak patterns spanning ranges of 5.0-8.8°, 9.0-14.5°, 15.0-19.0°, and 20.0-30.0° 2θ [6].

Crystallinity Parameters

The crystallinity parameters of ponesimod polymorphs vary significantly across different forms, influencing their solid-state properties and pharmaceutical performance. Form III demonstrates notably poor crystallinity, which contributes to its instability and tendency to transform to Form II at room temperature [4] [7] [9]. This reduced crystallinity affects the polymorph's dissolution characteristics and processing behavior.

The degree of crystallinity directly correlates with the sharpness and intensity of diffraction peaks, with well-crystallized forms exhibiting sharp, well-defined peaks while poorly crystallized forms show broader, less intense diffraction patterns [1] [11]. Form T4 exemplifies this relationship, displaying characteristically broad peaks that indicate reduced crystallinity compared to other polymorphs [6].

Crystallinity parameters also influence the thermal behavior and stability of different polymorphs. Higher crystallinity generally correlates with improved thermal stability and reduced hygroscopicity, while forms with poor crystallinity may exhibit enhanced dissolution rates due to increased surface area and molecular mobility [1] [11].

Thermodynamic Stability Relationships

The thermodynamic stability relationships between ponesimod polymorphs determine their relative stability under various conditions and influence their pharmaceutical suitability. Understanding these relationships is crucial for polymorph selection and formulation development [1] [12] [13].

Relative Stability of Polymorphs

The relative stability of ponesimod polymorphs follows a specific hierarchy based on thermodynamic principles. Form C has been established as the most thermodynamically stable form at room temperature, exhibiting superior stability compared to Form A and other polymorphs [4] [5] [7]. The thermodynamic stability of Form A has been determined to be inferior to Form C, making Form C the preferred choice for pharmaceutical development [4] [7].

Among the newer polymorphs, Forms I, II, and III demonstrate enhanced stability characteristics compared to existing forms. Form I exhibits better stability than Form C, with improved solubility characteristics that enhance its pharmaceutical utility [4] [7]. Form II demonstrates good physical stability under various environmental conditions, maintaining its crystalline structure during accelerated stability testing [4].

The thermodynamic stability order influences the spontaneous transformation potential between polymorphs. Form III's tendency to convert to Form II at room temperature exemplifies how thermodynamic instability can lead to polymorphic transformation under ambient conditions [4] [7] [9]. This transformation is driven by the thermodynamic favorability of the more stable Form II.

Temperature-Dependent Phase Transitions

Temperature-dependent phase transitions in ponesimod polymorphs are characterized through differential scanning calorimetry and thermogravimetric analysis. Form I exhibits an endothermic melting peak with an onset temperature of approximately 78°C, accompanied by 7.1% weight loss at 100°C as determined by thermogravimetric analysis [4]. This thermal behavior provides insights into the polymorph's thermal stability and potential processing limitations.

Form II demonstrates a higher melting point with an endothermic peak at approximately 88°C and shows only 1.4% weight loss at 80°C, indicating superior thermal stability compared to Form I [4]. Form III exhibits an intermediate melting point with an endothermic peak at approximately 85°C [4]. These temperature-dependent transitions provide critical information for processing and storage conditions.

Form T4 displays characteristic thermal behavior with an onset melting peak at approximately 78±5°C, similar to Form I but with distinct thermal fingerprint characteristics [6]. The temperature-dependent behavior of different polymorphs influences their processing parameters and formulation considerations, particularly for manufacturing operations involving elevated temperatures.

Hygroscopicity and Environmental Stability

The hygroscopicity and environmental stability of ponesimod polymorphs significantly impact their pharmaceutical performance and storage requirements. Environmental stability encompasses resistance to moisture, temperature variations, and other environmental factors that may affect polymorph integrity [1] [13] [14].

Comprehensive stability studies have been conducted on several ponesimod polymorphs under controlled environmental conditions. Form II demonstrates excellent environmental stability, maintaining its crystalline structure and polymorphic identity when stored under 25°C/60% relative humidity for 6 months, 40°C/75% relative humidity for 6 months, and 80°C for 3 months [4]. These results indicate robust resistance to both elevated temperature and humidity conditions.

Form III exhibits similar environmental stability characteristics, showing no detectable changes when stored under 25°C/60% relative humidity and 40°C/75% relative humidity for 6 months [4]. The stability of these forms under high humidity conditions suggests relatively low hygroscopicity and good resistance to moisture-induced degradation or polymorphic transformation.

The anhydrous nature of several ponesimod polymorphs contributes to their environmental stability by eliminating potential complications associated with water loss or gain. Forms T1, T3, and T4 are characterized as anhydrous forms, which typically exhibit lower hygroscopicity compared to hydrated forms [6]. This characteristic enhances their storage stability and reduces the risk of moisture-related degradation during manufacturing and storage.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

460.1223562 g/mol

Monoisotopic Mass

460.1223562 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5G7AKV2MKP

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H411 (50%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of multiple sclerosis

Pharmacology

Ponesimod is an orally available sphingosine-1-phosphate receptor 1 (S1PR1, S1P1) agonist that acts as a functional antagonist, with potential immunomodulating activity. Upon oral administration, ponesimod selectively binds to S1PR1 on lymphocytes and causes transient receptor activation followed by S1PR1 internalization and degradation. This results in the sequestration of lymphocytes in lymph nodes. By preventing egress of lymphocytes, ponesimod reduces both the amount of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues. This prevents a lymphocyte-mediated immune response. S1PR1, a G-protein coupled receptor, plays a key role in lymphocyte migration from lymphoid tissues.

MeSH Pharmacological Classification

Sphingosine 1 Phosphate Receptor Modulators

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Sphingolipid
S1PR1 [HSA:1901] [KO:K04288]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

854107-55-4

Wikipedia

Ponesimod

FDA Medication Guides

Ponvory
Ponesimod
TABLET;ORAL
JANSSEN PHARMS
10/28/2021

Biological Half Life

Ponesimod has an elimination half life of 33 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Juif PE, Hoch M, D'Ambrosio D, Dingemanse J. Biocomparison of Three Formulations of the S1P1 Receptor Modulator Ponesimod in Healthy Subjects. Drugs R D. 2015 Jun;15(2):203-10. doi: 10.1007/s40268-015-0095-7. PubMed PMID: 25939333; PubMed Central PMCID: PMC4488184.
2: Scherz MW, Brossard P, D'Ambrosio D, Ipek M, Dingemanse J. Three different up-titration regimens of ponesimod, an S1P1 receptor modulator, in healthy subjects. J Clin Pharmacol. 2015 Jun;55(6):688-97. doi: 10.1002/jcph.467. Epub 2015 Feb 10. PubMed PMID: 25612299.
3: D'Ambrosio D, Steinmann J, Brossard P, Dingemanse J. Differential effects of ponesimod, a selective S1P1 receptor modulator, on blood-circulating human T cell subpopulations. Immunopharmacol Immunotoxicol. 2015 Feb;37(1):103-9. doi: 10.3109/08923973.2014.993084. PubMed PMID: 25519470.
4: Reyes M, Hoch M, Brossard P, Dingemanse J. Effects of ethnicity and sex on the pharmacokinetics and pharmacodynamics of the selective sphingosine-1-phosphate receptor 1 modulator ponesimod: a clinical study in Japanese and Caucasian subjects. Pharmacology. 2014;94(5-6):223-9. doi: 10.1159/000368837. Epub 2014 Nov 14. PubMed PMID: 25402365.
5: Hoch M, Darpo B, Brossard P, Zhou M, Stoltz R, Dingemanse J. Effect of ponesimod, a selective S1P1 receptor modulator, on the QT interval in healthy individuals. Basic Clin Pharmacol Toxicol. 2015 May;116(5):429-37. doi: 10.1111/bcpt.12336. Epub 2014 Nov 8. PubMed PMID: 25287214.
6: Reyes M, Hoch M, Brossard P, Wagner-Redeker W, Miraval T, Dingemanse J. Mass balance, pharmacokinetics and metabolism of the selective S1P1 receptor modulator ponesimod in humans. Xenobiotica. 2015 Feb;45(2):139-49. doi: 10.3109/00498254.2014.955832. Epub 2014 Sep 4. PubMed PMID: 25188442.
7: Vaclavkova A, Chimenti S, Arenberger P, Holló P, Sator PG, Burcklen M, Stefani M, D'Ambrosio D. Oral ponesimod in patients with chronic plaque psoriasis: a randomised, double-blind, placebo-controlled phase 2 trial. Lancet. 2014 Dec 6;384(9959):2036-45. doi: 10.1016/S0140-6736(14)60803-5. Epub 2014 Aug 10. PubMed PMID: 25127208.
8: Ryan C, Menter A. Ponesimod--a future oral therapy for psoriasis? Lancet. 2014 Dec 6;384(9959):2006-8. doi: 10.1016/S0140-6736(14)61039-4. Epub 2014 Aug 10. PubMed PMID: 25127207.
9: Hoch M, D'Ambrosio D, Wilbraham D, Brossard P, Dingemanse J. Clinical pharmacology of ponesimod, a selective S1P₁ receptor modulator, after uptitration to supratherapeutic doses in healthy subjects. Eur J Pharm Sci. 2014 Oct 15;63:147-53. doi: 10.1016/j.ejps.2014.07.005. Epub 2014 Jul 19. PubMed PMID: 25046167.
10: Krause A, Brossard P, D'Ambrosio D, Dingemanse J. Population pharmacokinetics and pharmacodynamics of ponesimod, a selective S1P1 receptor modulator. J Pharmacokinet Pharmacodyn. 2014 Jun;41(3):261-78. doi: 10.1007/s10928-014-9362-4. Epub 2014 Jun 15. PubMed PMID: 24930034.
11: Olsson T, Boster A, Fernández Ó, Freedman MS, Pozzilli C, Bach D, Berkani O, Mueller MS, Sidorenko T, Radue EW, Melanson M. Oral ponesimod in relapsing-remitting multiple sclerosis: a randomised phase II trial. J Neurol Neurosurg Psychiatry. 2014 Nov;85(11):1198-208. doi: 10.1136/jnnp-2013-307282. Epub 2014 Mar 21. PubMed PMID: 24659797; PubMed Central PMCID: PMC4215282.
12: Brossard P, Scherz M, Halabi A, Maatouk H, Krause A, Dingemanse J. Multiple-dose tolerability, pharmacokinetics, and pharmacodynamics of ponesimod, an S1P1 receptor modulator: favorable impact of dose up-titration. J Clin Pharmacol. 2014 Feb;54(2):179-88. doi: 10.1002/jcph.244. Epub 2014 Jan 9. PubMed PMID: 24408162.
13: Reyes M, Brossard P, Chassard D, Hoch M, Dingemanse J. Effects of ponesimod, a selective S1P1 receptor modulator, on the pharmacokinetics of a hormonal combination contraceptive. Eur J Clin Pharmacol. 2014 Mar;70(3):287-93. doi: 10.1007/s00228-013-1625-2. Epub 2013 Dec 22. PubMed PMID: 24362488.
14: You S, Piali L, Kuhn C, Steiner B, Sauvaget V, Valette F, Clozel M, Bach JF, Chatenoud L. Therapeutic use of a selective S1P1 receptor modulator ponesimod in autoimmune diabetes. PLoS One. 2013 Oct 24;8(10):e77296. doi: 10.1371/journal.pone.0077296. eCollection 2013. PubMed PMID: 24204793; PubMed Central PMCID: PMC3811978.
15: Rey M, Hess P, Clozel M, Delahaye S, Gatfield J, Nayler O, Steiner B. Desensitization by progressive up-titration prevents first-dose effects on the heart: guinea pig study with ponesimod, a selective S1P1 receptor modulator. PLoS One. 2013 Sep 12;8(9):e74285. doi: 10.1371/journal.pone.0074285. eCollection 2013. PubMed PMID: 24069292; PubMed Central PMCID: PMC3771878.
16: Brossard P, Derendorf H, Xu J, Maatouk H, Halabi A, Dingemanse J. Pharmacokinetics and pharmacodynamics of ponesimod, a selective S1P1 receptor modulator, in the first-in-human study. Br J Clin Pharmacol. 2013 Dec;76(6):888-96. doi: 10.1111/bcp.12129. PubMed PMID: 23594176; PubMed Central PMCID: PMC3845312.
17: Piali L, Froidevaux S, Hess P, Nayler O, Bolli MH, Schlosser E, Kohl C, Steiner B, Clozel M. The selective sphingosine 1-phosphate receptor 1 agonist ponesimod protects against lymphocyte-mediated tissue inflammation. J Pharmacol Exp Ther. 2011 May;337(2):547-56. doi: 10.1124/jpet.110.176487. Epub 2011 Feb 23. PubMed PMID: 21345969.

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